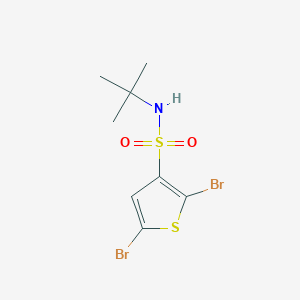
(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one: is a chiral compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one typically involves the bromination of (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one. The reaction is carried out using reagents such as triphenylphosphine and carbon tetrabromide in a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted oxazolidinones.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted oxazolidinones
- Oxidized derivatives with various functional groups
- Reduced hydroxymethyl oxazolidinones
Aplicaciones Científicas De Investigación
Chemistry: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound has potential applications in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers are exploring its use in medicinal chemistry for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. Its reactivity makes it valuable for the synthesis of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
- (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one
- (5S)-5-(Iodomethyl)-1,3-oxazolidin-2-one
Comparison:
Reactivity: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is more reactive than its hydroxymethyl counterpart due to the presence of the bromine atom, which is a better leaving group.
Applications: The bromomethyl derivative is preferred in reactions requiring high reactivity, while the hydroxymethyl derivative is used in less demanding conditions.
Uniqueness: The bromomethyl group provides a unique combination of reactivity and stability, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
169048-78-6 |
|---|---|
Fórmula molecular |
C4H6BrNO2 |
Peso molecular |
180.00 g/mol |
Nombre IUPAC |
(5S)-5-(bromomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6BrNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 |
Clave InChI |
INSHXEIAUKZTOC-GSVOUGTGSA-N |
SMILES isomérico |
C1[C@H](OC(=O)N1)CBr |
SMILES canónico |
C1C(OC(=O)N1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)



![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)



![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

